molecular formula C10H8FNO3 B7811272 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B7811272
M. Wt: 209.17 g/mol
InChI Key: ZCNZQAKXRVSUJS-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying various biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4,5-dihydroisoxazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Uniqueness

5-(3-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNZQAKXRVSUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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